2-(benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide
描述
2-(Benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is a synthetic acetamide derivative featuring a benzylsulfanyl group and a pyrrolidine-pyrimidine hybrid moiety. This compound belongs to a broader class of sulfur-containing acetamides, which are recognized for their utility as intermediates in medicinal chemistry and drug discovery.
属性
IUPAC Name |
2-benzylsulfanyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-17(14-24-13-15-6-2-1-3-7-15)21-12-16-8-4-11-22(16)18-19-9-5-10-20-18/h1-3,5-7,9-10,16H,4,8,11-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQJXDVDITZEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Features and Bonding
The compound’s key structural elements are compared to three analogs from published studies (Table 1):
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations:
- Sulfur Bonding: The Csp²–S bond lengths in analogs (e.g., 1.759 Å in ) are shorter than Csp³–S bonds (e.g., 1.795 Å in ), consistent with p-π conjugation stabilizing the former. The target compound’s benzylsulfanyl group likely exhibits similar trends.
- Stereoelectronic Effects: The perpendicular orientation of aromatic rings in (91.9°) contrasts with the fused coplanar system in , suggesting divergent electronic environments that influence solubility and target engagement.
- Flexibility vs. Rigidity: The pyrrolidine moiety in the target compound introduces conformational flexibility, whereas analogs with rigid pyridine or benzothiazole systems () may favor pre-organized binding to flat enzymatic pockets.
常见问题
Q. What synthetic strategies are recommended for preparing 2-(benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide with high purity?
- Methodology : Multi-step synthesis involving nucleophilic substitution and amide coupling is commonly employed. Key steps include: (i) Functionalization of the pyrrolidine ring with a pyrimidin-2-yl group via Pd-catalyzed cross-coupling. (ii) Introduction of the benzylsulfanyl moiety using thiol-alkylation under basic conditions. (iii) Final amide bond formation via carbodiimide-mediated coupling. Reaction parameters (e.g., temperature, solvent polarity, pH) must be tightly controlled to minimize side products .
- Characterization : Confirm structural integrity using H/C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>95% purity) .
Q. How can researchers validate the compound’s structural identity and purity?
- Analytical Workflow :
- NMR Spectroscopy : Assign peaks for the benzylsulfanyl group (δ ~3.8–4.2 ppm for SCH), pyrimidine protons (δ ~8.5–9.0 ppm), and pyrrolidine backbone (δ ~1.8–3.5 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 395.44 (CHFNOS) .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. What experimental approaches elucidate the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Binding Studies :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (K, k/k) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
- Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding poses, followed by molecular dynamics simulations to assess stability .
Q. How can researchers resolve contradictions in solubility or stability data across studies?
- Solubility Optimization :
- Test co-solvents (e.g., DMSO:PBS mixtures) or surfactants (e.g., Tween-80) for aqueous solubility enhancement.
- Use dynamic light scattering (DLS) to detect aggregation in solution .
- Stability Profiling :
- Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .
Q. What strategies differentiate the compound’s bioactivity from structural analogs?
- Comparative SAR Analysis :
- Synthesize analogs (e.g., replacing benzylsulfanyl with methylsulfanyl or modifying the pyrimidine substituents) and compare IC values in enzyme inhibition assays .
- Use X-ray crystallography to resolve binding site interactions and rationalize potency differences .
- Off-Target Screening : Perform kinase profiling or GPCR panels to assess selectivity .
Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS .
- Caco-2 Permeability : Assess intestinal absorption potential using monolayer transepithelial resistance .
Data Analysis and Mechanistic Questions
Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition assays?
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism to calculate IC, Hill slope, and .
- Outlier Detection : Apply Grubbs’ test or robust regression to exclude aberrant data points .
Q. How can researchers validate the compound’s mechanism of action in cellular models?
- Genetic Knockdown : Use siRNA/shRNA to silence the putative target and assess rescue of phenotypic effects .
- Biochemical Assays : Measure downstream biomarkers (e.g., phosphorylated proteins, secondary messengers) via Western blot or ELISA .
Comparative and Optimization Studies
Q. What reaction conditions optimize yield in large-scale synthesis?
- Parameter Screening :
- Temperature : Test 0–80°C to balance reaction rate vs. side-product formation.
- Catalyst Loading : Vary Pd(PPh) (0.5–5 mol%) in cross-coupling steps .
- Workflow : Use design of experiments (DoE) to identify critical factors and interactions .
Q. How does the compound’s stability in biological matrices (e.g., plasma) impact experimental design?
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